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Compound of Interest

Compound Name: N-Methyl-D-glucamine

Cat. No.: B1676163 Get Quote

This guide provides technical support, troubleshooting advice, and detailed protocols for

researchers using N-Methyl-D-glucamine (MDG) and its salts in experiments related to

osmotic stress.

Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-D-glucamine (MDG)?

A1: N-Methyl-D-glucamine (also known as meglumine) is an organic compound derived from

sorbitol, a sugar alcohol.[1] Structurally, it is a hexosamine where the hydroxyl group at position

1 of D-glucitol is replaced by a methylamino group.[1] Due to its properties as a large organic

cation, it is frequently used in physiological research as a substitute for extracellular sodium

ions (Na+).[2][3] It is also used in the pharmaceutical industry to form salts with certain acids to

increase their solubility and as a component in diagnostic radiopaque media.[1][4]

Q2: How are MDG solutions used in osmotic stress experiments?

A2: MDG solutions are primarily used to create experimental conditions where the role of

specific ions, particularly Na+, can be investigated during osmotic stress. By replacing Na+ with

the larger, and presumably membrane-impermeant, MDG cation (often as N-methyl-D-
glucamine chloride, NMDG-Cl), researchers can study the effects of hyperosmolarity while

isolating the specific contributions of Na+ influx to the cellular stress response.[3][5] This allows

for the dissection of ionic effects versus purely osmotic effects.
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Q3: Is MDG a "compatible osmolyte" that protects cells from osmotic stress?

A3: MDG is generally not considered a compatible osmolyte in the same way as substances

like sorbitol, taurine, or betaine, which cells can accumulate internally to balance external

osmotic pressure without disrupting metabolic functions.[6][7] Instead, MDG's primary role is as

an ionic substitute in the extracellular medium.[2] Caution is advised, as some studies have

shown that MDG may not be entirely impermeant to cell membranes and can lead to the loss of

intracellular potassium and chloride, as well as cellular acidification, which could be a

confounding factor in experiments.[3]

Q4: Why is it critical to match the osmolarity of the MDG solution to the control medium?

A4: Cells are highly sensitive to changes in the osmotic pressure of their environment.[6] If the

MDG-based substitution solution is not iso-osmotic (having the same total solute concentration)

with the control medium, cells will experience either hypertonic stress (if the MDG solution has

higher osmolarity) or hypotonic stress (if it has lower osmolarity).[8] This would introduce an

unintended variable, making it impossible to attribute observed cellular responses solely to the

absence of Na+ or the presence of MDG. Therefore, precise osmolarity matching is crucial for

valid experimental design.

Troubleshooting Guide
Q: My cells show increased death or stress in my NMDG-Cl control group, which should be iso-

osmotic and non-stressful. What could be the cause?

A: This is a common issue that can arise from several factors:

Inaccurate Osmolarity: Double-check the osmolarity of your NMDG-Cl solution with an

osmometer. Small errors in calculation or weighing can lead to a hypertonic or hypotonic

solution, inducing unintended stress.[8]

pH Imbalance: Ensure the pH of your final NMDG-Cl solution is buffered to the same

physiological pH as your standard culture medium (typically pH 7.2-7.4). MDG itself can act

as a buffer.[9]

MDG Permeability: MDG is not perfectly impermeant to all cell types. Over longer incubation

periods (>3 minutes in some cases), MDG+ can enter the cell, leading to a loss of
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intracellular K+ and Cl- and causing acidification, which can induce stress and cell death.[3]

Consider reducing the incubation time or testing for changes in intracellular ion

concentrations.

Impurities: Verify the purity of the N-Methyl-D-glucamine used. Contaminants in the reagent

could be cytotoxic.

Q: I observed a significant drop in intracellular pH after applying my NMDG solution. Is this

expected?

A: Yes, this can be an effect of MDG. Studies on hair cells have shown that the replacement of

extracellular Na+ with MDG+ can lead to cellular acidification.[3] This is thought to occur as the

cationic form of MDG enters the cell, disrupting the normal ion balance maintained by Na+-

dependent transporters. This pH shift is a critical factor to consider when interpreting your

results.

Q: My experiment is designed to study Na+ channels, but I'm seeing altered kinetics in my

calcium channels. Could NMDG be responsible?

A: Yes, this is possible. Research in cardiac myocytes has demonstrated that intracellular MDG

can directly modify the properties of L-type calcium channels.[10] Effects observed include a

decrease in the maximum current density and shifts in the voltage-dependence of activation

and inactivation.[10] This indicates that MDG is not an inert cation and can have off-target

effects on other ion channels, which must be accounted for in data analysis.

Quantitative Data Summary
Quantitative data from the literature is summarized below to aid in experimental design.

Table 1: Physicochemical Properties of N-Methyl-D-glucamine
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Property Value Source

Synonyms
Meglumine, 1-Deoxy-1-
(methylamino)-D-glucitol

[1]

Molecular Formula C₇H₁₇NO₅ [11]

Molecular Weight 195.21 g/mol [1][11]

Melting Point ~128.5 °C [11]

| pKa | 9.6 |[3] |

Table 2: Example Parameters for NMDG Substitution Experiments

Parameter Condition / Value Cell Type Source

Na+ Replacement

100 mM Na+
replaced with 100
mM NMDG+

Goldfish Hair Cells [3]

Osmotic Tolerance 200 - 700 mOsm Human Granulocytes [8]

Buffer Concentration
0.35 mol/L (for

enzyme assays)
N/A [9]

| Ca-Current Shift | -11.8 mV shift in steady-state activation | Guinea Pig Myocytes |[10] |

Experimental Protocols
Protocol 1: Preparation of an Iso-osmotic NMDG-Cl Substitution Buffer

This protocol describes how to prepare a physiological buffer where NaCl is replaced with

NMDG-Cl to maintain osmolarity.

Objective: To create a Na+-free buffer with the same osmolarity as a standard physiological

solution (e.g., Tyrode's solution).

Materials:
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N-Methyl-D-glucamine (MW: 195.21 g/mol )

Hydrochloric Acid (HCl), 1M solution

KCl, CaCl₂, MgCl₂, HEPES, Glucose

High-purity water

pH meter and Osmometer

Procedure:

1. Calculate the required molarity of NMDG needed to replace the molarity of NaCl in your

standard buffer (e.g., to replace 140 mM NaCl, you need 140 mM NMDG).

2. Weigh the calculated amount of N-Methyl-D-glucamine powder.

3. Dissolve the NMDG in ~80% of the final volume of high-purity water.

4. Slowly titrate the solution with 1M HCl until the desired pH (e.g., 7.4) is reached. The HCl

provides the Cl- counter-ion, forming NMDG-Cl in situ.

5. Add the other buffer components (KCl, CaCl₂, MgCl₂, HEPES, Glucose) from stock

solutions to their final concentrations.

6. Adjust the final volume with water.

7. Measure the osmolarity of the final solution using an osmometer. Compare it to your

standard NaCl-containing buffer.

8. Adjust the osmolarity if necessary by adding small amounts of NMDG-Cl (to increase) or

water (to decrease).

9. Sterile-filter the buffer through a 0.22 µm filter before use in cell culture.

Protocol 2: Assessing Cell Viability with an MTT Assay

This protocol outlines how to measure cell viability following exposure to osmotic stress or

NMDG solutions.[12][13]
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Objective: To quantify the number of metabolically active, viable cells after an experimental

treatment.

Materials:

Cells seeded in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS).[12]

Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7).[12]

Serum-free medium

Procedure:

1. Plate cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well plate and

incubate to allow attachment.[14]

2. Remove the culture medium and apply your experimental solutions (e.g., control medium,

hyperosmotic medium, NMDG-Cl medium) for the desired duration.

3. After incubation, carefully aspirate the experimental solutions.

4. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[12]

5. Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will reduce the

yellow MTT to purple formazan crystals.[14]

6. Add 150 µL of MTT solubilization solution to each well.[12]

7. Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.

8. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can also be used.[13]

9. Calculate cell viability as a percentage relative to the untreated control group.
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Visual Guides and Workflows
Below are diagrams illustrating key workflows and concepts relevant to using NMDG solutions

in osmotic stress research.

Prepare Cells
(Seed in 96-well plate)

Replace Media
(Control, Hyperosmotic, NMDG)

Prepare Iso-osmotic
NMDG-Cl Buffer

Incubate
(Specified duration)

Assess Cell Viability
(e.g., MTT Assay)

Analyze Data
(Compare treatments)

Click to download full resolution via product page

Caption: Experimental workflow for an ion substitution study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

